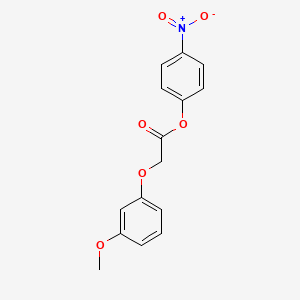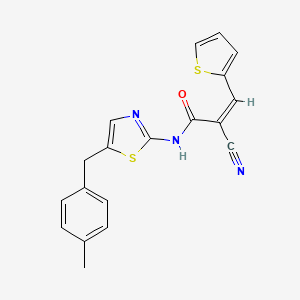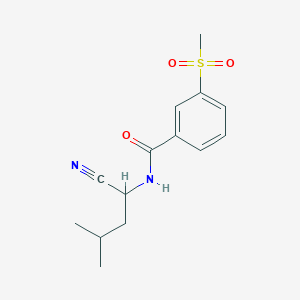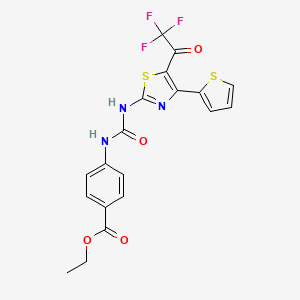![molecular formula C26H24N4O2 B2777137 N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide CAS No. 1797057-85-2](/img/structure/B2777137.png)
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide is a complex organic compound with a unique structure that combines a xanthene core with a piperidine and cyanopyridine moiety
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives have been found to activate hypoxia-inducible factor 1 pathways .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are generally well-studied, and they play a significant role in the pharmaceutical industry .
Result of Action
Piperidine derivatives have been found to have significant inhibitory bioactivity in hepg2 cells .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core, followed by the introduction of the piperidine and cyanopyridine groups. Common synthetic routes include:
Formation of the Xanthene Core: This step often involves the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions.
Introduction of the Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.
Addition of the Cyanopyridine Group: The cyanopyridine group is typically added through a nucleophilic aromatic substitution reaction, where a cyanopyridine derivative reacts with the intermediate compound containing the piperidine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in certain reactions.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide
- N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide
Uniqueness
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide stands out due to its unique combination of a xanthene core with piperidine and cyanopyridine groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c27-16-19-6-5-13-28-25(19)30-14-11-18(12-15-30)17-29-26(31)24-20-7-1-3-9-22(20)32-23-10-4-2-8-21(23)24/h1-10,13,18,24H,11-12,14-15,17H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOBGNYLNNQJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=C(C=CC=N5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzenesulfonyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one](/img/structure/B2777056.png)
![N-(4-bromo-2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2777057.png)


![N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE](/img/structure/B2777062.png)
![(2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2777063.png)
![4-cyclopropyl-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2777064.png)
![5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2777065.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide](/img/structure/B2777066.png)

![methyl N-[(4-chlorophenyl)methyl]carbamodithioate](/img/structure/B2777069.png)

![5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2777074.png)
![Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2777076.png)
